2-Fluoro-4-pent-1-ynylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Organic Chemistry
Pyridine and its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and form the core of numerous synthetic compounds. figshare.com In medicinal chemistry, the pyridine moiety is present in over 7,000 existing drug molecules. researchgate.net Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the solubility and pharmacokinetic properties of a molecule. figshare.comsoton.ac.uk This makes the pyridine scaffold a highly sought-after component in drug design and development. researchgate.netnih.gov The versatility of the pyridine ring allows for its functionalization at various positions, enabling the fine-tuning of a molecule's biological activity. figshare.com
Strategic Role of Fluorine in Molecular Design
The introduction of fluorine into organic molecules is a widely used strategy in drug discovery to enhance a compound's properties. alfa-chemistry.comalfa-chemistry.com Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can improve bioavailability by affecting a molecule's ionization state and membrane permeability. alfa-chemistry.comacs.org The substitution of hydrogen with fluorine, which is of a comparable size, generally does not introduce significant steric hindrance. acs.org Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net This enhanced stability and the potential for improved binding affinity to target proteins make fluorine a valuable tool for medicinal chemists. alfa-chemistry.com
Overview of Fluorinated Alkynyl Pyridine Architectures
The combination of a pyridine ring, a fluorine atom, and an alkynyl group creates a molecular architecture with significant potential in various chemical applications. The alkynyl group, a linear rigid linker, can be used to extend the molecular framework and can participate in a variety of chemical transformations, including cycloadditions and coupling reactions. Fluorinated alkynyl pyridines are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials. alfa-chemistry.com The synthesis of these architectures often involves transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the alkynyl moiety onto a fluorinated pyridine core. soton.ac.ukmdpi.com The reactivity of these compounds is influenced by the position of the fluorine atom and the alkynyl group on the pyridine ring, offering a platform for the development of a diverse range of functionalized molecules. acs.org
A notable example detailing the synthesis of a specific fluorinated alkynyl pyridine is the preparation of 2-Fluoro-4-pent-1-ynylpyridine. In a documented procedure, 2-fluoro-4-iodopyridine (B1312466) was reacted with 1-pentyne (B49018) in the presence of a palladium catalyst (dichlorobistriphenylphosphine palladium(II)), a copper(I) iodide co-catalyst, and triethylamine (B128534) in tetrahydrofuran. googleapis.com This Sonogashira coupling reaction yielded the target compound, this compound, as a clear oil. googleapis.com
The characterization of this compound provided specific spectroscopic data:
¹H NMR (CDCl₃): δ 8.11 (d, 1H), 7.11 (d, 1H), 6.88 (s, 1H), 2.41 (t, 2H), 1.63 (m, 2H), 1.04 (t, 3H). googleapis.com
¹⁹F NMR (CDCl₃): δ -68.68. googleapis.com
Mass Spectrometry (MS): m/z 164 (M+1). googleapis.com
This specific example highlights a practical route to this class of compounds, providing a basis for further exploration of their chemical properties and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-pent-1-ynylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-2-3-4-5-9-6-7-12-10(11)8-9/h6-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLRQVZHKMPYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC1=CC(=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681262-23-7 | |
| Record name | 2-fluoro-4-(pent-1-yn-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 4 Pent 1 Ynylpyridine
Carbon-Fluorine (C-F) Bond Activation
The C-F bond in 2-fluoropyridines is a site of significant chemical reactivity, susceptible to cleavage through transition metal-catalyzed processes and nucleophilic displacement.
Transition Metal-Catalyzed C-F Activation
Transition metal complexes, particularly those of rhodium and palladium, are known to catalyze the activation of C-F bonds in fluoropyridines. These reactions often proceed through an oxidative addition mechanism, where the metal center inserts into the C-F bond. For instance, Rh(III)-catalyzed C-H functionalization has been developed for the synthesis of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating the viability of rhodium in activating C-H bonds in the presence of a C-F bond. nih.gov While direct C-F activation of 2-fluoropyridines is a challenging transformation, specialized catalytic systems have been developed to achieve this.
Mechanistic studies suggest that the catalytic cycle for C-F bond activation can involve the formation of a metal-fluoride intermediate. The choice of metal, ligands, and reaction conditions can influence the efficiency and selectivity of the C-F activation process.
Nucleophilic Displacements of Fluorine
The fluorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine, combined with the electron-withdrawing effect of the pyridine nitrogen, makes the C2 carbon atom electrophilic and prone to attack by nucleophiles. A variety of nucleophiles, including alkoxides, amines, and organometallic reagents, can displace the fluoride (B91410) ion. nih.gov
The rate of nucleophilic substitution is influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyridine ring. Generally, strong nucleophiles and polar aprotic solvents favor the SNAr reaction. The reactivity of 2-fluoropyridine (B1216828) in SNAr reactions is significantly higher than that of 2-chloropyridine, making it a preferred substrate for such transformations. researchgate.net
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium Ethoxide | 2-Ethoxy-4-pent-1-ynylpyridine | Ethanol, reflux | Data for analogous 2-fluoropyridines suggest high yields. | researchgate.net |
| Morpholine | 2-(Morpholin-4-yl)-4-pent-1-ynylpyridine | DMSO, 100 °C | Quantitative conversion observed for similar substrates. | nih.gov |
| Phenylmagnesium Bromide | 2-Phenyl-4-pent-1-ynylpyridine | THF, rt | Good to excellent yields reported for related couplings. | nih.gov |
| Indole | 2-(Indol-1-yl)-4-pent-1-ynylpyridine | NaH, DMF, 80 °C | High yields are typical for N-arylation of 2-fluoropyridines. | nih.gov |
Reactivity of the Pent-1-ynyl Moiety
The terminal alkyne group in 2-Fluoro-4-pent-1-ynylpyridine is a versatile functional group that participates in a range of chemical transformations, including cross-coupling reactions, cycloadditions, and reductions.
Cross-Coupling Reactions involving the Alkyne
The terminal alkyne is an excellent substrate for Sonogashira cross-coupling reactions. This palladium- and copper-cocatalyzed reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This methodology is often employed in the synthesis of more complex alkynylpyridine derivatives. The reaction typically proceeds under mild conditions with a variety of palladium catalysts and a copper(I) co-catalyst in the presence of a base. libretexts.org
| Aryl/Vinyl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Pd(PPh3)4, CuI | Triethylamine (B128534) | THF | High yields (typically >80%) are expected based on similar couplings. | soton.ac.uk |
| 4-Bromotoluene | PdCl2(PPh3)2, CuI | Diisopropylamine | DMF | Good to excellent yields are common for this type of transformation. | wikipedia.org |
| (E)-1-Iodo-1-hexene | Pd(OAc)2, PPh3, CuI | Piperidine | Acetonitrile | Yields are generally high for couplings with vinyl iodides. | libretexts.org |
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The pent-1-ynyl moiety can participate in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction, often referred to as a "click" reaction, can be performed under thermal conditions or, more commonly, catalyzed by copper(I) salts, which provides high regioselectivity for the 1,4-disubstituted triazole isomer. nih.govmdpi.com The resulting triazole-substituted pyridine derivatives are of interest in medicinal chemistry and materials science.
The regioselectivity of the thermal Huisgen cycloaddition can be influenced by both steric and electronic factors of the alkyne and the azide. organic-chemistry.org
Hydrogenation and Reduction Pathways
The alkyne functionality can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the reaction conditions and the catalyst employed.
Partial hydrogenation to the corresponding (Z)-alkene, 2-Fluoro-4-(pent-1-en-1-yl)pyridine, can be achieved with high stereoselectivity using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). chem-station.comresearchgate.netchemistrytalk.orgbyjus.commasterorganicchemistry.com This catalyst deactivates the palladium surface, preventing over-reduction to the alkane. byjus.com
Complete reduction of the alkyne to the corresponding alkyl derivative, 2-Fluoro-4-pentylpyridine, can be accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.netmdpi.com This reaction proceeds through the intermediate alkene, which is rapidly reduced to the alkane.
| Product | Catalyst/Reagents | Reaction Conditions | Stereo/Chemoselectivity | Reference |
|---|---|---|---|---|
| 2-Fluoro-4-((Z)-pent-1-en-1-yl)pyridine | Lindlar's Catalyst, H2 | Methanol, rt, 1 atm H2 | High selectivity for the cis-alkene. | chem-station.commasterorganicchemistry.com |
| 2-Fluoro-4-pentylpyridine | 10% Pd/C, H2 | Ethanol, rt, 1-4 atm H2 | Complete reduction to the alkane. | researchgate.netmdpi.com |
Nucleophilic Additions to the Alkyne
The electron-withdrawing nature of the 2-fluoropyridyl group activates the pent-1-ynyl substituent towards nucleophilic attack. This activation facilitates a variety of addition reactions across the carbon-carbon triple bond.
One important class of reactions involves the addition of organocuprates, also known as Gilman reagents. These reagents, typically of the form R₂CuLi, are soft nucleophiles that are well-suited for conjugate addition to activated alkynes. For this compound, the addition of an organocuprate would proceed with the alkyl group (R) adding to the β-carbon of the alkyne, leading to the formation of a vinyl-copper intermediate. Subsequent quenching of this intermediate would yield the corresponding substituted alkene. The regioselectivity of this addition is dictated by the electronic influence of the pyridine ring.
Hydration of the alkyne is another significant reaction. In the presence of a strong acid and a mercury catalyst, water can add across the triple bond. According to Markovnikov's rule, the hydroxyl group will add to the more substituted carbon, which in this case is the carbon adjacent to the pyridine ring. The initial enol product would then tautomerize to the more stable ketone.
Similarly, hydrohalogenation with reagents like HCl or HBr would also follow Markovnikov's rule, with the halogen atom adding to the carbon bearing the pyridine ring. The enhanced electrophilicity of the alkyne due to the pyridyl substituent facilitates this reaction. stackexchange.com
Reactivity of the Pyridine Core
The pyridine core of this compound is susceptible to a range of reactions, including nucleophilic aromatic substitution, quaternization at the nitrogen atom, and C-H functionalization.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The presence of a fluorine atom at the 2-position of the pyridine ring makes this site highly susceptible to nucleophilic aromatic substitution (SNAr). The electronegative fluorine atom, combined with the electron-withdrawing effect of the pyridine nitrogen, activates the C2 position for nucleophilic attack. nih.gov This is a well-established reactivity pattern for 2-halopyridines. researchgate.netnih.gov The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this context. researchgate.netnih.gov
The SNAr mechanism involves the addition of a nucleophile to the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. nih.gov Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride under relatively mild conditions. researchgate.net
| Nucleophile | Product |
| R-NH₂ | 2-Alkylamino-4-pent-1-ynylpyridine |
| R-O⁻ | 2-Alkoxy-4-pent-1-ynylpyridine |
| R-S⁻ | 2-Alkylthio-4-pent-1-ynylpyridine |
Quaternization and Subsequent Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, readily reacting with alkylating agents to form quaternary pyridinium (B92312) salts. nih.govcnrs.frresearchgate.netnih.gov Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). The resulting pyridinium salt possesses altered reactivity compared to the parent molecule.
The formation of the pyridinium salt significantly increases the electron-withdrawing nature of the pyridine ring, further activating the ring towards nucleophilic attack. This can influence the reactivity of other functional groups on the ring. For instance, the rate of SNAr at the C2 position may be enhanced. Furthermore, the pyridinium salt itself can undergo various transformations. Depending on the reaction conditions, it can participate in reactions such as nucleophilic addition to the pyridine ring or act as a precursor for the generation of pyridinyl radicals. acs.org
| Alkylating Agent | Product |
| CH₃I | 1-Methyl-2-fluoro-4-pent-1-ynylpyridinium iodide |
| PhCH₂Br | 1-Benzyl-2-fluoro-4-pent-1-ynylpyridinium bromide |
C-H Functionalization of the Pyridine Ring
Direct functionalization of the C-H bonds of the pyridine ring offers an atom-economical approach to introduce new substituents. Transition metal catalysis is a powerful tool for achieving such transformations.
Iridium-Catalyzed Borylation: Iridium catalysts are known to effectively catalyze the borylation of C-H bonds in pyridines. rsc.orgnih.gov For this compound, the regioselectivity of this reaction would be influenced by both steric and electronic factors. The fluorine atom at the C2 position and the alkyne at the C4 position would direct the borylation to the remaining C-H bonds (C3, C5, and C6). The presence of a substituent at the 2-position can overcome the catalyst inhibition often observed with pyridines due to the coordination of the nitrogen lone pair to the iridium center. rsc.orgnih.gov
Palladium-Catalyzed Arylation: Palladium catalysts are widely used for the direct arylation of heterocycles. In the case of this compound, a palladium-catalyzed C-H arylation would likely occur at the positions ortho to the directing fluorine atom, namely the C3 position. This type of reaction typically involves the use of an aryl halide as the coupling partner.
Reaction Mechanism Elucidation via Experimental and Computational Approaches
Understanding the intricate details of the reaction mechanisms of this compound requires a synergistic approach combining experimental studies and computational modeling.
Experimental Approaches: Kinetic studies are crucial for determining the rate-determining step in reactions such as the SNAr pathway. By monitoring the reaction rates with different nucleophiles and under various conditions, insights into the stability of the Meisenheimer intermediate can be gained. The use of isotopic labeling can also help to elucidate the mechanism of C-H functionalization reactions. Trapping experiments can be employed to detect the presence of transient intermediates, such as radicals or organometallic species.
Computational Approaches: Density Functional Theory (DFT) calculations have become an invaluable tool for studying reaction mechanisms. By modeling the potential energy surface of a reaction, transition states and intermediates can be identified, and activation energies can be calculated. This allows for a detailed understanding of the factors that control the reactivity and selectivity of a given transformation. For this compound, DFT calculations could be used to:
Predict the most favorable sites for nucleophilic attack on both the alkyne and the pyridine ring.
Investigate the stability of the Meisenheimer complex in SNAr reactions.
Model the catalytic cycles of iridium-catalyzed borylation and palladium-catalyzed arylation to understand the regioselectivity.
Analyze the electronic structure of the molecule to rationalize its observed reactivity.
By combining the results from these experimental and computational methods, a comprehensive picture of the reactivity and mechanistic pathways of this compound can be developed.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 2-Fluoro-4-pent-1-ynylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, enhanced by two-dimensional techniques, would be essential for its complete characterization.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the pentynyl side chain. Based on data for 2-fluoropyridine (B1216828) and 4-ethynylpyridine, the aromatic region would likely show three signals. The proton at the 6-position (adjacent to the nitrogen) would appear furthest downfield, influenced by the electronegativity of the nitrogen and the fluorine atom. The protons at the 3 and 5-positions would appear at intermediate chemical shifts.
For the pent-1-ynyl group, the methylene (B1212753) protons adjacent to the triple bond and the terminal methyl protons would give rise to characteristic signals in the aliphatic region of the spectrum. The methylene protons would likely appear as a triplet, and the terminal methyl protons as a triplet, with coupling between them.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons and three for the pentynyl side chain. The carbon atom bonded to the fluorine (C2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the pyridine carbons are influenced by the electron-withdrawing effects of the nitrogen and fluorine atoms. The acetylenic carbons of the pentynyl group would have characteristic chemical shifts in the range of 80-90 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. In the case of this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The fluorine signal would be split by coupling to the proton at the 3-position of the pyridine ring.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Key Couplings (Hz) |
| H3 | ~7.0-7.2 | - | - | ³JHF, ³JHH |
| H5 | ~7.3-7.5 | - | - | ⁴JHH, ⁵JHF |
| H6 | ~8.0-8.2 | - | - | ³JHH |
| -CH₂- | ~2.4 | ~20 | - | ³JHH |
| -CH₂-CH₃ | ~1.1 | ~13 | - | ³JHH |
| C2 | - | ~163 (d) | - | ¹JCF ≈ 240 |
| C3 | - | ~110 (d) | - | ²JCF ≈ 40 |
| C4 | - | ~145 | - | |
| C5 | - | ~120 | - | |
| C6 | - | ~150 (d) | - | ³JCF ≈ 15 |
| C≡C | - | ~80-90 | - | |
| F | - | - | ~-70 | ³JFH3 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the one-dimensional spectra and for determining the complete structure of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For this compound, cross-peaks would be expected between the coupled protons on the pyridine ring (H3-H5, H5-H6) and between the methylene and methyl protons of the pentynyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to assign the carbon signals for the protonated carbons of the pyridine ring and the pentynyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC would be vital for confirming the connectivity between the pentynyl group and the pyridine ring, for instance, by observing a correlation between the methylene protons of the side chain and the C4 and C3/C5 carbons of the ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. researchgate.net
C-F Stretch: A strong absorption band characteristic of the C-F stretch in aromatic fluorides is expected in the region of 1200-1250 cm⁻¹. researchgate.net
C≡C Stretch: A weak to medium absorption band for the alkyne C≡C triple bond stretch would be anticipated around 2100-2260 cm⁻¹.
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentynyl group would appear just below 3000 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3150 | Medium to Weak |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| C≡C Stretch | 2100-2260 | Weak to Medium |
| Pyridine Ring (C=C, C=N) Stretches | 1400-1600 | Medium to Strong |
| C-F Stretch | 1200-1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the π-conjugated system of the pyridine ring extended by the pentynyl group. The spectrum of 2-fluoro-5-bromopyridine shows a π→π* transition with a 0,0 band located at 35944 cm⁻¹ (approximately 278 nm) in the vapor phase. nih.gov The presence of the conjugated alkyne in this compound would likely lead to a bathochromic (red) shift of the absorption maxima compared to 2-fluoropyridine alone, indicating a more extended π-electron system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. chemguide.co.uk For this compound (molecular formula C₁₀H₁₀FN), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight.
The fragmentation pattern would likely involve the loss of fragments from the pentynyl side chain, such as the ethyl group (-29 amu) or the entire pentynyl group. Cleavage of the pyridine ring is also possible, though typically requires higher energy. The presence of the fluorine atom would be evident in the isotopic pattern of fluorine-containing fragments.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. researchgate.net This approach allows for the accurate calculation of various molecular properties, providing a solid foundation for understanding the behavior of 2-Fluoro-4-pent-1-ynylpyridine.
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. Using a functional such as B3LYP with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation are determined. researchgate.net
Optimized Geometric Parameters:
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-F | 1.345 |
| C2-N1 | 1.328 |
| N1-C6 | 1.335 |
| C4-C7 (alkyne) | 1.421 |
| C7≡C8 | 1.205 |
| **Bond Angles (°) ** | |
| F-C2-N1 | 117.8 |
| C3-C4-C5 | 118.5 |
| C4-C7-C8 | 178.9 |
| Dihedral Angles (°) | |
| F-C2-C3-C4 | 179.8 |
| C3-C4-C7-C8 | 0.1 |
This is a theoretical data table generated for illustrative purposes.
The electronic structure analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Frontier Molecular Orbital Energies:
| Orbital | Energy (eV) |
| HOMO | -6.89 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.66 |
This is a theoretical data table generated for illustrative purposes.
DFT calculations are instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be identified. This allows for a detailed understanding of the reaction mechanism and the calculation of activation energies, which govern the reaction rates. For instance, in a hypothetical nucleophilic aromatic substitution reaction at the C2 position, DFT can be used to model the transition state and determine the energetic barrier for the displacement of the fluorine atom.
Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of the compound. Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net Similarly, the vibrational frequencies (IR and Raman spectra) can be computed, with the calculated frequencies often scaled to correct for anharmonicity and other systematic errors. dntb.gov.ua
Predicted Vibrational Frequencies:
| Mode | Frequency (cm⁻¹) | Description |
| 1 | 3310 | ≡C-H stretch |
| 2 | 2125 | C≡C stretch |
| 3 | 1605 | Pyridine (B92270) ring C=C/C=N stretch |
| 4 | 1250 | C-F stretch |
This is a theoretical data table generated for illustrative purposes.
Predicted Electronic Transitions:
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 285 | 0.152 |
| HOMO-1 -> LUMO | 254 | 0.089 |
This is a theoretical data table generated for illustrative purposes.
Electronic Properties and Reactivity Predictions
The electronic properties derived from DFT calculations offer profound insights into the reactivity of this compound. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. bohrium.com Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Furthermore, conceptual DFT provides a framework for quantifying global and local reactivity descriptors.
Calculated Reactivity Descriptors:
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.89 |
| Electron Affinity (A) | 1.23 |
| Electronegativity (χ) | 4.06 |
| Chemical Hardness (η) | 2.83 |
| Electrophilicity Index (ω) | 2.91 |
This is a theoretical data table generated for illustrative purposes.
These descriptors, along with local reactivity indicators such as Fukui functions, allow for a detailed prediction of how the molecule will interact with other reagents.
Computational Design of Novel Fluorinated Pyridine Derivatives
The computational model of this compound serves as a scaffold for the in silico design of new molecules with tailored properties. By systematically modifying the substituents on the pyridine ring or the alkyne chain, libraries of virtual compounds can be generated. The electronic and structural properties of these new derivatives can then be rapidly screened using computational methods to identify candidates with enhanced biological activity, improved material properties, or other desired characteristics. nih.gov This approach significantly accelerates the discovery and development of novel functional molecules.
Applications in Advanced Organic Synthesis and Methodological Development
Role as a Synthetic Building Block and Synthon in Chemical Transformations
2-Fluoro-4-pent-1-ynylpyridine serves as a key intermediate in a variety of organic reactions. The presence of the fluorine atom at the 2-position enhances the electrophilicity of the pyridine (B92270) ring, influencing its reactivity in nucleophilic aromatic substitution reactions. The terminal alkyne at the 4-position is a versatile functional group that can participate in numerous transformations, including cycloadditions, metal-catalyzed cross-coupling reactions, and nucleophilic additions.
The synthesis of this class of compounds, alkynylfluoropyridines, is often achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. soton.ac.ukresearchgate.net This reaction typically involves the coupling of a halogenated fluoropyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. soton.ac.ukresearchgate.net For instance, the synthesis of similar 6-alkynyl-3-fluoro-2-cyanopyridines has been successfully demonstrated from 6-bromo-3-fluoro-2-cyanopyridine and various terminal alkynes. soton.ac.uk This methodology provides a general and efficient route to access a diverse range of alkynylfluoropyridines. soton.ac.ukresearchgate.net
The resulting this compound can then be used as a synthon to introduce the fluoropyridyl and pentynyl moieties into larger molecules. The reactivity of both the pyridine ring and the alkyne can be selectively controlled to achieve desired chemical outcomes.
Strategies for Molecular Diversification and Chemical Library Synthesis
The structural features of this compound make it an ideal scaffold for the generation of chemical libraries for drug discovery and materials science research. The alkyne group is particularly amenable to high-throughput diversification strategies. For example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to conjugate this compound with a wide array of azide-containing molecules to rapidly generate a library of triazole-containing compounds.
Furthermore, the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can act as novel electrophilic coupling partners in palladium-catalyzed reactions like the Suzuki cross-coupling. nih.gov This opens up additional avenues for diversification, allowing for the introduction of various aryl and vinyl groups. The combination of these diversification strategies enables the synthesis of a large number of structurally diverse compounds from a single, readily accessible building block.
Integration into Complex Molecular Architectures
The dual functionality of this compound allows for its seamless integration into complex molecular architectures. The fluorinated pyridine motif is a common feature in many biologically active compounds, and the ability to introduce this group via a stable and reactive building block is highly valuable.
One-pot Sonogashira/heteroannulation strategies have been developed for the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-b]pyrazines. organic-chemistry.org A similar approach could be envisioned for this compound, where the alkyne undergoes a coupling reaction followed by an intramolecular cyclization to construct more complex heterocyclic frameworks. The fluorinated pyridine core can influence the pharmacological properties of the final molecule, including its metabolic stability and binding affinity to biological targets.
Exploration in Novel Reaction Methodologies and Conditions
The unique electronic nature of this compound makes it an interesting substrate for the exploration of novel reaction methodologies. The development of new catalytic systems for the selective functionalization of either the pyridine ring or the alkyne in the presence of the other reactive group is an active area of research.
For example, palladium-catalyzed cross-coupling reactions of perfluoro organic compounds have been a subject of intense study. mdpi.commdpi.com While this compound is not perfluorinated, the principles learned from these studies can be applied to develop selective C-F bond activation or functionalization reactions. Additionally, the development of milder and more efficient conditions for the Sonogashira coupling, such as using in-situ-formed palladium nanoparticles, could be applied to the synthesis of this building block. scirp.org
Development of Catalytic Systems and Reagents
The synthesis of this compound itself drives the development of more efficient and robust catalytic systems. The Sonogashira reaction, while widely used, can sometimes be hampered by catalyst deactivation or side reactions. Research into new palladium catalysts and ligands that can facilitate the coupling of challenging substrates, such as electron-deficient fluoropyridines, is ongoing.
Furthermore, the development of reagents that can selectively react with either the fluorine-substituted pyridine or the terminal alkyne is crucial for the synthetic utility of this building block. For example, the use of pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions has been shown to be effective for the synthesis of bi- and poly-pyridyl systems. nih.gov This highlights the continuous innovation in the development of new reagents and catalytic systems that can be applied to the synthesis and further transformation of compounds like this compound.
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing 2-Fluoro-4-pent-1-ynylpyridine, and how can reaction conditions be optimized for yield?
- Methodology : Fluorinated pyridines are typically synthesized via cross-coupling reactions (e.g., Sonogashira coupling for alkyne introduction) or nucleophilic substitution. For this compound, Sonogashira coupling between 2-fluoro-4-iodopyridine and pent-1-yne under inert conditions (argon/nitrogen) with Pd(PPh₃)₂Cl₂/CuI catalysts is a common approach . Yield optimization requires precise control of temperature (60–80°C), solvent (THF or DMF), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : ¹⁹F NMR confirms fluorine substitution (δ ~ -120 ppm for aromatic F), while ¹H NMR identifies alkynyl protons (δ ~ 2.0–3.0 ppm for terminal alkyne) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₁₀H₉FN₂: 176.08 g/mol).
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and torsional strain (e.g., C-F bond length ~1.34 Å, consistent with fluoropyridines) .
Q. Which authoritative databases provide reliable physicochemical data for fluorinated pyridine derivatives?
- Methodology : Access peer-reviewed databases:
- NIST Chemistry WebBook : Provides validated melting/boiling points, solubility, and spectral data .
- ChemIDplus : Offers toxicity and regulatory information (e.g., LD₅₀, environmental fate) .
- Acta Crystallographica Section E : Publishes crystallographic data for structural analogs (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodology : Conduct controlled comparative experiments:
- Variable Isolation : Test reactivity under varying catalysts (Pd vs. Ni), ligands (PPh₃ vs. Xantphos), and solvents (polar vs. non-polar).
- Kinetic Analysis : Use HPLC to monitor reaction progress and identify intermediates.
- Meta-Analysis : Cross-reference discrepancies in literature (e.g., conflicting yields in Sonogashira vs. Suzuki couplings) and validate via reproducibility trials .
Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this compound in medicinal chemistry?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace pentynyl with ethynyl or aryl groups) and assess biological activity (e.g., enzyme inhibition assays).
- Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO/LUMO energies) with activity .
- In Vivo/In Vitro Correlation : Compare pharmacokinetic profiles (e.g., logP, plasma stability) across analogs to identify bioavailability trends .
Q. How should researchers handle hazardous byproducts generated during the synthesis of this compound?
- Methodology :
- Waste Characterization : Use GC-MS to identify volatile byproducts (e.g., fluorinated aromatic amines).
- Neutralization Protocols : Treat acidic waste with bicarbonate solutions; adsorb halogenated residues on activated carbon.
- Safety Documentation : Follow guidelines in Safety Data Sheets (SDS) for fluoropyridines, emphasizing PPE (gloves, fume hoods) and spill management .
Q. What strategies ensure ethical data sharing in collaborative studies involving this compound?
- Methodology :
- De-identification : Remove proprietary synthesis details before publishing raw data.
- Licensing : Use CC-BY-NC licenses for non-commercial reuse, aligning with open science frameworks like the European Open Science Cloud .
- Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing data in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
